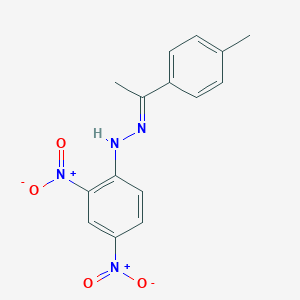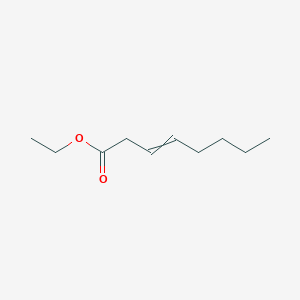
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is a compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both carbon and sulfur atoms in its structure and has been shown to exhibit a range of interesting properties.
作用機序
The mechanism of action of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
生化学的および生理学的効果
In addition to its anticancer activity, (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to its use in lab experiments. For example, the compound is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, the compound is highly toxic and must be handled with care.
将来の方向性
There are many potential future directions for research on (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one. One area of research that shows promise is the development of new cancer drugs that are based on this compound. Another area of research is the investigation of the compound's antioxidant and anti-inflammatory properties, which may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use in lab experiments.
合成法
The synthesis of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one involves the reaction of aniline with thiosemicarbazide to form 5-anilino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with cyclohexane-1,3-dione to form the final product. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide.
科学的研究の応用
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
特性
製品名 |
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
分子式 |
C14H11N3OS |
分子量 |
269.32 g/mol |
IUPAC名 |
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H11N3OS/c18-12-9-5-4-8-11(12)13-16-17-14(19-13)15-10-6-2-1-3-7-10/h1-9,16H,(H,15,17)/b13-11+ |
InChIキー |
PNIMUSDFQXAYBG-ACCUITESSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC2=NN/C(=C\3/C=CC=CC3=O)/S2 |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=CC=CC3=O)S2 |
正規SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=CC=CC3=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)


![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)



![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)

![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)
